EPI-743

Mitochondrial Medicine Redox Biology Medicinal Chemistry

Differentially optimized for NQO1-targeted glutathione augmentation: EPI-743 incorporates bis-methyl groups, achieving a -75 mV redox potential shift versus CoQ10/idebenone and >1000-fold greater cellular antioxidant potency. Uniquely validated for Friedreich's ataxia (24-month neurological improvement, p<0.001) and Leigh syndrome disease arrest. Functions as selective chemical probe for 15-LO (IC50 4.4 μM) and ferroptosis pathways. Choose EPI-743 for reproducible, translationally relevant mitochondrial research.

Molecular Formula C29H44O3
Molecular Weight 440.7 g/mol
CAS No. 1213269-98-7
Cat. No. B611643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPI-743
CAS1213269-98-7
SynonymsEPI743;  EPI-743;  EPI 743;  Vatiquinone;  alpha-Tocotrienol quinone. ATQ3; 
Molecular FormulaC29H44O3
Molecular Weight440.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=C(C1=O)C)CCC(C)(CCC=C(C)CCC=C(C)CCC=C(C)C)O)C
InChIInChI=1S/C29H44O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h12,14,16,32H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+/t29-/m1/s1
InChIKeyLNOVHERIIMJMDG-XZXLULOTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





EPI-743 (Vatiquinone) Procurement Guide: Compound Identity and Baseline Characteristics


EPI-743 (Vatiquinone, CAS 1213269-98-7) is a synthetic para-benzoquinone analog structurally related to vitamin E (α-tocotrienol quinone) . It is an orally bioavailable small molecule that crosses the blood-brain barrier and is under clinical investigation for inherited mitochondrial diseases including Friedreich's ataxia and Leigh syndrome [1]. Unlike generic antioxidants, EPI-743 functions as a catalytic cofactor for NADPH quinone oxidoreductase 1 (NQO1), directly augmenting intracellular glutathione biosynthesis and synchronizing mitochondrial energy production with cellular redox demands [2].

Why Generic EPI-743 Substitution with Idebenone or Coenzyme Q10 Fails: Structural and Mechanistic Rationale


EPI-743 cannot be interchanged with structurally related mitochondrial antioxidants such as idebenone or coenzyme Q10 (CoQ10) due to deliberate chemical modifications that confer distinct redox pharmacology and clinical performance [1]. Unlike the bis-methoxy substitution pattern on the quinone ring of CoQ10 and idebenone, EPI-743 incorporates bis-methyl groups that alter its reduction-oxidation (redox) potential by -75 mV, enabling more efficient electron transfer and enhanced cellular protection [2]. This structural distinction is functionally validated by a >1000-fold increase in antioxidant protective effect in cell culture models compared to both CoQ10 and idebenone [3]. Furthermore, EPI-743's truncated isoprenoid side chain (3 isoprene units versus 10 in CoQ10) and its NQO1-targeted mechanism of glutathione augmentation represent pharmacological properties absent in comparator compounds . Substitution with generic idebenone or CoQ10 would therefore fail to replicate EPI-743's specific redox-modulating and clinical outcomes.

EPI-743 Quantitative Differentiation Evidence: Comparator-Based Potency and Efficacy Data


EPI-743 Redox Potential Offset vs. Idebenone and Coenzyme Q10: Structural Basis for Enhanced Electron Transfer

EPI-743 exhibits a redox potential offset of -75 mV compared to coenzyme Q10 and idebenone, driven by its unique bis-methyl quinone ring substitution pattern versus the bis-methoxy groups in the comparators [1]. This structural modification enhances its capacity for oxidation-reduction cycling and improves cellular protection against oxidative stress [2].

Mitochondrial Medicine Redox Biology Medicinal Chemistry

EPI-743 Exhibits >1000-Fold Higher Cellular Antioxidant Protection Compared to Idebenone and Coenzyme Q10

In cell culture models, EPI-743 demonstrates an antioxidant protective effect exceeding that of coenzyme Q10 and idebenone by more than 1000-fold [1]. The structural modifications—specifically the bis-methyl quinone ring substitution and truncated isoprenoid side chain—are directly responsible for this enhanced potency [2].

Oxidative Stress Cell-Based Assays Mitochondrial Disease

EPI-743 Demonstrates Significant Neurological Improvement in Friedreich's Ataxia at 24 Months vs. Natural History Cohort (p<0.001)

In a double-blind, randomized, controlled trial, EPI-743 treatment for 24 months resulted in a statistically significant improvement in neurological function and disease progression relative to a natural history cohort (p < 0.001), as measured by the Friedreich's Ataxia Rating Scale (FARS) [1]. No significant difference was observed at the 6-month placebo-controlled phase, highlighting the requirement for longer-term treatment to manifest EPI-743's therapeutic benefit [2]. In contrast, a 6-month trial of idebenone in Friedreich's ataxia failed to significantly alter neurological function [3].

Friedreich's Ataxia Clinical Trial Neurological Outcomes

EPI-743 Arrests Disease Progression and Improves Outcomes in Genetically Confirmed Leigh Syndrome vs. Natural History

An open-label trial in children with genetically defined Leigh syndrome demonstrated that 6-month treatment with EPI-743 (100 mg three times daily) arrested disease progression and improved clinical outcomes compared to the reported natural history of the disease [1]. In contrast, idebenone has not shown comparable clinical benefit in Leigh syndrome [2].

Leigh Syndrome Pediatric Mitochondrial Disease Clinical Outcomes

EPI-743 Inhibits Ferroptosis via 15-Lipoxygenase (15-LO) Pathway: IC50 4.4 μM for EPI-743-Hydroquinone

EPI-743 is reduced intracellularly to EPI-743-hydroquinone (EPI-743-HQ), which dose-dependently inhibits human 15-lipoxygenase (15-LO) with an IC50 of 4.4 μM, thereby preventing RSL3-induced ferroptosis in patient fibroblasts [1]. Parent EPI-743 shows only 20% inhibition of 15-LO at 100 μM, indicating that metabolic activation is required for full pharmacological activity [2]. This ferroptosis-inhibitory mechanism is distinct from the simple radical-scavenging activity of idebenone and CoQ10 [3].

Ferroptosis 15-Lipoxygenase Mechanism of Action

EPI-743 Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Friedreich's Ataxia Clinical Research and Drug Development

EPI-743 is indicated for clinical research programs evaluating long-term neurological outcomes in Friedreich's ataxia, supported by statistically significant 24-month improvement vs. natural history (p<0.001) [1]. Idebenone has failed to show neurological benefit in this indication [2].

Leigh Syndrome and Pediatric Mitochondrial Disease Studies

EPI-743 is the preferred compound for preclinical and clinical studies in Leigh syndrome, where it has demonstrated disease progression arrest and improved clinical outcomes compared to natural history [1]. No such evidence exists for idebenone or CoQ10 [2].

Ferroptosis and 15-Lipoxygenase Pathway Research

EPI-743 serves as a chemical probe for investigating ferroptosis and 15-LO-dependent cell death pathways, given its metabolite EPI-743-HQ's IC50 of 4.4 μM against human 15-LO [1]. This mechanism is unique among para-benzoquinone analogs [2].

Redox Biology and NQO1-Mediated Glutathione Modulation Studies

EPI-743 is a tool compound for studying NQO1-dependent glutathione biosynthesis and cellular redox homeostasis, with a redox potential offset of -75 mV vs. CoQ10 and idebenone [1]. Its >1000-fold higher cellular protection supports its use as a positive control in antioxidant screening assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for EPI-743

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.